Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Keioside is a member of flavonoids and a glycoside.
Narcissin is a natural product found in Papaver rhoeas, Syzygium, and other organisms with data available.
Narcissin is a natural product found in Papaver rhoeas, Syzygium, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
107740-46-5
VCID:
VC20815088
InChI:
InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3
SMILES:
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O
Molecular Formula:
C28H32O16
Molecular Weight:
624.5 g/mol
Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
CAS No.: 107740-46-5
Cat. No.: VC20815088
Molecular Formula: C28H32O16
Molecular Weight: 624.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Keioside is a member of flavonoids and a glycoside. Narcissin is a natural product found in Papaver rhoeas, Syzygium, and other organisms with data available. |
|---|---|
| CAS No. | 107740-46-5 |
| Molecular Formula | C28H32O16 |
| Molecular Weight | 624.5 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
| Standard InChI | InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3 |
| Standard InChI Key | UIDGLYUNOUKLBM-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
| SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
| Melting Point | 183 - 186 °C |
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